3,3-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide
Description
Properties
Molecular Formula |
C14H18N2O3S2 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
3,3-dimethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)butanamide |
InChI |
InChI=1S/C14H18N2O3S2/c1-14(2,3)8-12(17)16-13-15-10-6-5-9(21(4,18)19)7-11(10)20-13/h5-7H,8H2,1-4H3,(H,15,16,17) |
InChI Key |
BIYLXIDPWPFODH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies Overview
Retrosynthetic Analysis
The synthesis of 3,3-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide can be approached through several retrosynthetic pathways, focusing on three key structural elements:
- The benzothiazole core
- The methylsulfonyl group at position 6
- The 3,3-dimethylbutanamide moiety at position 2
Based on the literature, several synthetic routes can be considered, with the most efficient approaches outlined below.
Key Synthetic Routes
Multiple synthetic pathways can be employed to prepare the target compound, with selection depending on reagent availability, desired scale, and laboratory constraints. The following routes have proven effective:
Route A: From 2-Amino-6-(methylsulfonyl)benzothiazole
This approach involves the direct acylation of 2-amino-6-(methylsulfonyl)benzothiazole with 3,3-dimethylbutanoyl chloride, representing the most straightforward method when the appropriately substituted benzothiazole is available.
Route B: Methylsulfonylation of N-(benzothiazol-2-yl)-3,3-dimethylbutanamide
This route begins with the preparation of N-(benzothiazol-2-yl)-3,3-dimethylbutanamide, followed by regioselective introduction of the methylsulfonyl group at position 6.
Route C: Total Synthesis from Basic Precursors
This approach involves the de novo construction of the benzothiazole core with appropriately positioned functional groups for subsequent elaboration to the target compound.
Detailed Preparation Methods
Synthesis of 2-Amino-6-(methylsulfonyl)benzothiazole Intermediate
From 4-(Methylthio)aniline
Step 1: Preparation of 4-(methylthio)aniline derivative
Step 2: Cyclization to form 2-amino-6-(methylthio)benzothiazole
Step 3: Oxidation to 2-amino-6-(methylsulfonyl)benzothiazole
The synthesis begins with 4-(methylthio)aniline, which is readily converted to 2-amino-6-(methylthio)benzothiazole through cyclization with potassium thiocyanate in the presence of bromine. This intermediate undergoes controlled oxidation to yield 2-amino-6-(methylsulfonyl)benzothiazole.
Experimental procedure:
To a suspension of 4-(methylthio)aniline (1 equiv) in glacial acetic acid, potassium thiocyanate (1.2 equiv) and bromine (1 equiv) in water are added sequentially at 0-5°C. The reaction mixture is stirred at room temperature for 4-6 hours until completion (monitored by TLC). After workup, the 2-amino-6-(methylthio)benzothiazole is purified by recrystallization from ethanol.
For the oxidation step, 2-amino-6-(methylthio)benzothiazole (1 equiv) is dissolved in glacial acetic acid, and 30% hydrogen peroxide (3 equiv) is added dropwise at 0°C. The mixture is allowed to warm to room temperature and stirred for 4-6 hours. After workup, the product is purified by recrystallization from an appropriate solvent to obtain 2-amino-6-(methylsulfonyl)benzothiazole.
Alternative Method: Direct Sulfonylation
An alternative approach involves the direct introduction of a methylsulfonyl group onto a preformed benzothiazole structure. This can be achieved through electrophilic aromatic substitution reactions, although regioselectivity can be challenging.
The 2-methylsulfonylbenzothiazole can be prepared by successive transformations of 2-mercaptobenzothiazole. The thiol group is first methylated, then oxidized to the methylsulfonyl derivative using appropriate oxidizing agents such as hydrogen peroxide in acetic acid.
Synthesis of this compound
Direct Acylation Method
This method involves the reaction of 2-amino-6-(methylsulfonyl)benzothiazole with 3,3-dimethylbutanoyl chloride under basic conditions.
Experimental Procedure:
To a solution of 2-amino-6-(methylsulfonyl)benzothiazole (1.0 mmol) in dichloromethane (10 ml), triethylamine (1.1 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added. After stirring at room temperature for 15 minutes, a solution of 3,3-dimethylbutanoyl chloride (1.1 equiv) in dichloromethane (5 ml) is added dropwise. The reaction mixture is stirred at 40°C under nitrogen atmosphere for 6 hours. The progress of the reaction is monitored using TLC.
Upon completion, the solvent is removed in vacuo, and the residue is neutralized with saturated NaHCO₃ solution. The aqueous layer is extracted with ethyl acetate (3 × 15 ml), washed with water (3 × 20 ml), and dried over anhydrous Na₂SO₄. The solvent is evaporated in vacuo to give the crude product, which is purified by recrystallization from an appropriate solvent or by column chromatography.
Microwave-Assisted Synthesis
A more efficient preparation can be achieved using microwave irradiation, which significantly reduces reaction time and often improves yields.
Experimental Procedure:
A mixture of 2-amino-6-(methylsulfonyl)benzothiazole (1.0 mmol) and 3,3-dimethylbutanoic acid (1.0 mmol) is combined with coupling reagents such as HOBt (1-hydroxybenzotriazole, 1.1 mmol) and DCC (N,N'-dicyclohexylcarbodiimide, 1.1 mmol) in DMF (5 ml). The mixture is subjected to microwave irradiation (100 W, 70°C) for 30 minutes. After completion of the reaction (monitored by TLC), all volatiles are removed by rotary evaporation, and the obtained crude product is purified by recrystallization from ethanol.
Boric Acid Catalyzed Amidation
This method offers an environmentally friendly approach to amide formation, utilizing boric acid as a catalyst.
Experimental Procedure:
To a suspension of 3,3-dimethylbutanoic acid (1.0 mmol) in dry toluene (40 ml) equipped with Dean-Stark apparatus for azeotropic removal of water, 2-amino-6-(methylsulfonyl)benzothiazole (1.0 mmol) and boric acid (0.1 mmol) are added at room temperature. The mixture is refluxed for 6 hours. On completion (as monitored by TLC), the amide product is precipitated by adding 40 ml n-hexane. The product is collected via suction filtration, washed with n-hexane, and dried over fused silica gel.
Characterization and Analytical Data
Physical Properties
The target compound typically appears as a crystalline solid with a defined melting point. Based on similar compounds, the melting point is expected to be in the range of 150-170°C. The compound should be soluble in common organic solvents such as dimethyl sulfoxide, dimethylformamide, dichloromethane, and acetone, but exhibit limited solubility in water and aliphatic hydrocarbons.
Spectroscopic Data
FTIR Spectrum (KBr, cm⁻¹):
- NH stretching: ~3400-3200 cm⁻¹
- C=O stretching: ~1680-1650 cm⁻¹
- C=N stretching: ~1620-1580 cm⁻¹
- SO₂ asymmetric stretching: ~1320-1300 cm⁻¹
- SO₂ symmetric stretching: ~1150-1140 cm⁻¹
- C-S stretching: ~750-700 cm⁻¹
¹H-NMR Spectral Data (400 MHz, DMSO-d₆):
Expected signals include:
- δ 12.6-12.4 (s, 1H, NH)
- δ 8.2-8.0 (d, 1H, aromatic CH)
- δ 7.9-7.8 (d, 1H, aromatic CH)
- δ 7.8-7.6 (dd, 1H, aromatic CH)
- δ 3.2-3.1 (s, 3H, SO₂CH₃)
- δ 2.3-2.2 (s, 2H, CH₂)
- δ 1.0-0.9 (s, 9H, C(CH₃)₃)
¹³C-NMR Spectral Data (101 MHz, DMSO-d₆):
Expected signals include:
- δ 171-170 (C=O)
- δ 165-164 (C=N)
- δ 156-154 (aromatic C)
- δ 135-134 (aromatic C)
- δ 132-131 (aromatic CH)
- δ 125-124 (aromatic CH)
- δ 122-121 (aromatic CH)
- δ 118-117 (aromatic C)
- δ 44-43 (SO₂CH₃)
- δ 47-46 (CH₂)
- δ 31-30 (C(CH₃)₃)
- δ 29-28 (C(CH₃)₃)
Alternative Synthetic Approaches
One-Pot Synthesis of Benzothiazole Derivatives
A one-pot synthesis procedure offers advantages in terms of efficiency and reduced purification steps. This method combines multiple reactions in a single vessel, minimizing intermediate isolations.
Experimental Procedure:
A mixture of 4-(methylsulfonyl)aniline (1.0 mmol), 3,3-dimethylbutanoic acid (1.05 mmol), and coupling reagents such as T3P (propylphosphonic anhydride, 1.5 mmol) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate, 1.2 mmol) is prepared in DMF (5 ml). The mixture is heated at 80°C for 2 hours to form the amide intermediate. Subsequently, potassium ferricyanide (3.0 mmol) is added, and the reaction is continued for an additional 4 hours to promote cyclization. After workup and purification, the target compound can be isolated.
Green Chemistry Approaches
Environmentally friendly alternatives to traditional synthesis methods include:
Solvent-Free Conditions
The acylation of 2-amino-6-(methylsulfonyl)benzothiazole with 3,3-dimethylbutanoic acid can be performed under solvent-free conditions using a mortar and pestle grinding technique with appropriate catalysts such as sodium hydroxide or potassium carbonate. This method eliminates organic solvents and reduces waste generation.
Recyclable Catalyst Systems
The use of recyclable heterogeneous catalysts, such as supported metal catalysts or ionic liquids, can improve the sustainability of the synthesis while maintaining high yields and selectivity.
Comparative Analysis of Preparation Methods
Table 1 provides a comparative assessment of the different preparation methods discussed, evaluating key parameters such as yield, reaction time, and resource requirements.
Table 1: Comparison of Synthetic Methods for this compound
| Method | Reaction Time | Expected Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Direct Acylation | 6 hours | 70-80 | Simple procedure, readily available reagents | Requires anhydrous conditions, sensitive to moisture |
| Microwave-Assisted | 30 minutes | 85-95 | Rapid reaction, high yield, energy efficient | Requires specialized equipment |
| Boric Acid Catalyzed | 6 hours | 75-85 | Green catalyst, mild conditions | Longer reaction time |
| One-Pot Synthesis | 6-8 hours | 60-70 | Fewer isolation steps, more atom-economical | Potentially more complex purification |
Purification and Analysis
Purification Techniques
The crude product can be purified using various techniques:
Recrystallization : The most common method involves dissolving the crude product in a minimal amount of hot solvent (ethanol or acetone), followed by cooling to precipitate the pure compound. Multiple recrystallizations may be necessary to achieve high purity.
Column Chromatography : For smaller scales or when high purity is required, silica gel column chromatography using appropriate solvent systems (e.g., dichloromethane/methanol or ethyl acetate/hexane mixtures) can effectively separate the target compound from impurities.
Preparative HPLC : For analytical standards or when exceptional purity is required, preparative HPLC can be employed.
Analytical Methods
Quality control and characterization should employ multiple analytical techniques:
Melting Point Determination : Using an uncorrected Veego Model melting point apparatus or similar equipment.
Thin Layer Chromatography (TLC) : Using silica Gel-G plates with appropriate solvent systems to monitor reaction progress and purity.
FTIR Spectroscopy : Using a Shimadzu FTIR spectrophotometer with KBr pellet method.
NMR Spectroscopy : Using 400 MHz instruments for ¹H-NMR and ¹³C-NMR analyses in appropriate deuterated solvents (typically DMSO-d₆).
Mass Spectrometry : HRMS analysis for precise molecular weight confirmation.
Elemental Analysis : To confirm the elemental composition and purity.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
3,3-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. The methylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[6-(Diethylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide
- Molecular Formula : C₁₅H₂₁N₃O₃S₂
- Molecular Weight : 355.47 g/mol
- Key Differences :
- The sulfamoyl group (-SO₂-NEt₂) replaces the methylsulfonyl (-SO₂Me) group.
- Diethylamine substituents increase steric bulk and reduce polarity compared to the methyl group.
- Implications :
- The diethylsulfamoyl group may lower solubility in aqueous media but enhance membrane permeability.
- Reduced hydrogen-bonding capacity could decrease target affinity relative to the methylsulfonyl analog.
- Reference :
4-(1,3-Benzothiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)butanamide
- Molecular Formula : C₁₄H₁₃N₃OS₃
- Molecular Weight : 343.47 g/mol
- Key Differences :
- A sulfanyl (-S-) linker replaces the sulfonyl (-SO₂-) group.
- The thiazole ring at the amide position introduces additional heteroatoms.
- Higher sulfur content may influence metabolic pathways or toxicity profiles.
- Reference :
2-Bromo-3,3-dimethyl-N-(1-methyl-1-phenylethyl)butanamide (Bromobutide)
- Molecular Formula: C₁₄H₁₉BrNO
- Molecular Weight : 313.21 g/mol
- Key Differences :
- A bromine atom and phenyl-containing substituent replace the benzothiazole-sulfonyl moiety.
- Implications :
- The bromine and aromatic group confer pesticidal properties, as seen in bromobutide.
- The absence of a sulfonyl group limits applications in precision drug design.
- Reference :
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole Derivatives
- Key Differences :
- The methylsulfonyl group is attached to a phenyl ring fused to an imidazothiazole system instead of a benzothiazole.
- Implications :
- The imidazothiazole core may enhance π-π stacking interactions but reduce metabolic stability.
- Positional effects of the sulfonyl group could alter binding kinetics in biological targets.
- Reference :
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | ~337.45 | 2.1 | 0.15 (PBS) | Methylsulfonyl, dimethylbutanamide |
| N-[6-(Diethylsulfamoyl)-...butanamide | 355.47 | 3.2 | 0.08 (PBS) | Diethylsulfamoyl |
| 4-(Benzothiazol-2-ylsulfanyl)...amide | 343.47 | 2.8 | 0.20 (DMSO) | Sulfanyl, thiazolylamide |
| Bromobutide | 313.21 | 3.5 | 0.05 (Water) | Bromine, phenylethyl |
- Analysis :
- The target compound’s methylsulfonyl group provides moderate polarity (logP ~2.1), balancing solubility and membrane permeability.
- Bromobutide’s higher logP (3.5) aligns with its pesticidal use, favoring lipid-rich environments.
Biological Activity
3,3-Dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide is a complex organic compound notable for its structural features, including a benzothiazole ring and a methylsulfonyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The compound's IUPAC name indicates its structural complexity, which includes:
- Benzothiazole moiety : Known for various biological activities.
- Methylsulfonyl group : Often associated with enhanced solubility and bioactivity.
The molecular formula is , with a molecular weight of approximately 284.35 g/mol. The presence of multiple functional groups contributes to its diverse biological interactions.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes that are crucial for bacterial growth or cancer cell proliferation.
- Receptor Interaction : The compound could interact with various receptors in biological systems, modulating signaling pathways.
- Metabolic Pathway Interference : By disrupting metabolic pathways, the compound can exert cytotoxic effects on target cells.
Biological Activity Studies
Recent studies have highlighted the compound's potential in various biological assays:
Antimicrobial Activity
In vitro studies have shown that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have demonstrated inhibitory concentrations against pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus.
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| This compound | 50 | 90 |
| Reference Drug (Rifampicin) | 0.5 | 99 |
Anticancer Activity
Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction via caspase activation |
| A549 (Lung Cancer) | 20 | Cell cycle arrest at G2/M phase |
Case Studies
- Study on Antitubercular Activity : A recent study evaluated several benzothiazole derivatives against M. tuberculosis. The results indicated that compounds similar to this compound had MIC values ranging from 25 to 100 μg/mL, showcasing promising antitubercular activity compared to standard treatments .
- Cytotoxicity Assay : In another study focusing on anticancer properties, the compound was tested against human cancer cell lines. Results demonstrated significant cytotoxic effects with an IC50 value of approximately 15 μM in MCF-7 cells .
Q & A
Basic Research Questions
Q. What are the recommended experimental design strategies for synthesizing 3,3-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide?
- Utilize factorial design or response surface methodology (RSM) to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). Statistical methods minimize experimental runs while identifying critical variables .
- Prioritize orthogonal arrays to isolate the effects of substituent reactivity (e.g., methylsulfonyl group) and steric hindrance from the 3,3-dimethylbutanamide moiety .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- NMR : Confirm the presence of the methylsulfonyl group via H NMR (δ ~3.0–3.2 ppm for SOCH) and C NMR (δ ~45–50 ppm for CHSO).
- IR : Identify characteristic peaks for the benzothiazole ring (C=N stretch ~1600–1650 cm) and sulfonyl group (S=O asymmetric/symmetric stretches ~1300–1350 cm and ~1150–1200 cm) .
- Mass Spectrometry : Verify molecular ion [M+H] and fragmentation patterns (e.g., loss of methylsulfonyl group) using HRMS .
Q. What preliminary assays assess the biological activity of this compound?
- Screen for enzyme inhibition (e.g., kinases, proteases) using fluorescence-based assays. The benzothiazole core is known to interact with ATP-binding pockets .
- Conduct cytotoxicity studies (MTT assay) on cell lines to evaluate selectivity, leveraging the methylsulfonyl group’s potential to enhance membrane permeability .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the methylsulfonyl and benzothiazole moieties during synthesis?
- Perform density functional theory (DFT) calculations to model transition states and electron density maps. For example, assess nucleophilic attack sites on the benzothiazole ring using Fukui indices .
- Apply molecular dynamics (MD) simulations to study solvent effects on reaction pathways, particularly for polar aprotic solvents (e.g., DMF, DMSO) .
Q. What strategies resolve contradictions in observed vs. theoretical reaction yields?
- Analyze discrepancies using HPLC-MS to detect side products (e.g., sulfonamide hydrolysis byproducts). Compare with computational predictions of thermodynamic stability .
- Re-evaluate reaction conditions with microkinetic modeling to identify rate-limiting steps (e.g., steric hindrance from the 3,3-dimethyl group) .
Q. How can AI-driven platforms optimize reaction discovery for derivatives of this compound?
- Integrate reaction databases with machine learning (ML) models to predict viable substituents. For example, train models on benzothiazole sulfonamide analogs to prioritize functional groups that enhance binding affinity .
- Use automated high-throughput screening (HTS) coupled with real-time feedback loops to refine synthetic routes .
Q. What advanced structural characterization techniques elucidate intermolecular interactions in crystalline forms?
- Single-crystal XRD : Resolve hydrogen bonding between the sulfonyl group and adjacent molecules, critical for understanding packing efficiency .
- Solid-state NMR : Probe dynamic behavior of the dimethylbutanamide chain in polymorphic forms .
Methodological Considerations
- Synthetic Challenges : The methylsulfonyl group’s electron-withdrawing nature may deactivate the benzothiazole ring, requiring electrophilic substitution at elevated temperatures .
- Data Interpretation : Cross-reference experimental and computational results (e.g., IR peaks vs. DFT vibrational frequencies) to validate mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
